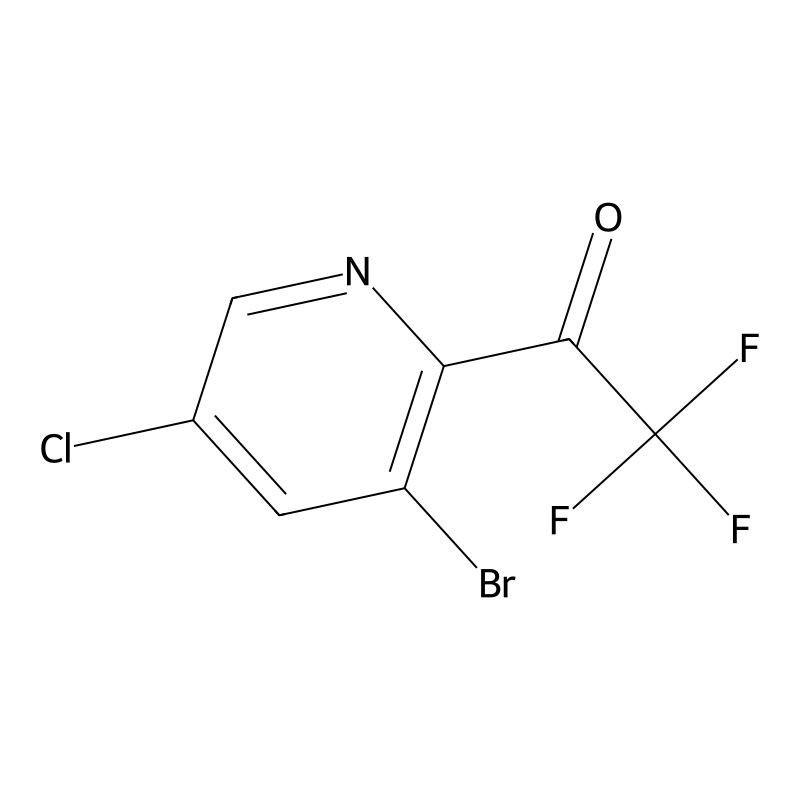

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone is an organic compound characterized by a trifluoromethyl group attached to a ketone, along with a brominated and chlorinated pyridine moiety. This compound has a molecular formula of C9H5BrClF3O and a molecular weight of approximately 295.49 g/mol. Its structure includes a pyridine ring substituted with both bromine and chlorine atoms, which significantly influences its chemical reactivity and biological properties.

There is no current information available regarding the specific mechanism of action of BCZT. However, compounds containing a trifluoromethyl ketone group have been investigated for their potential antibacterial and antifungal activities []. Further research is needed to determine if BCZT possesses similar properties.

Due to the absence of specific data on BCZT, it is advisable to handle it with caution, assuming the potential hazards common to halogenated aromatic compounds. These may include:

- Skin and eye irritation: Halogenated compounds can be irritants upon contact with skin and eyes.

- Respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.

- Environmental hazards: The halogen atoms (bromine and chlorine) raise concerns about potential environmental impact if the compound is not disposed of properly.

- Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This property is particularly useful in synthetic organic chemistry for generating diverse compounds.

- Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to yield alcohols. These transformations are essential for modifying the functional groups present in the molecule.

- Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura reactions, which are vital for synthesizing complex organic molecules.

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone has shown potential biological activities that warrant investigation:

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further research in the development of new antibiotics.

- Anticancer Activity: The unique structure of this compound allows it to interact with biological targets effectively, potentially leading to anticancer applications. Research into its mechanism of action could uncover pathways that inhibit tumor growth.

The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone typically involves several steps:

- Starting Materials: The synthesis often begins with 3-bromo-5-chloropyridine as the precursor.

- Reaction with Trifluoroacetic Anhydride: The brominated pyridine is reacted with trifluoroacetic anhydride in the presence of a base (such as pyridine) to form the desired ketone. This reaction should be conducted under anhydrous conditions to prevent hydrolysis.

- Purification: The product can be purified using recrystallization or column chromatography to achieve the desired purity levels.

- Industrial Methods: In industrial settings, continuous flow reactors may be employed to enhance yield and consistency while reducing production costs.

1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone has several applications across various fields:

- Medicinal Chemistry: It serves as an important building block in synthesizing pharmaceutical compounds targeting neurological disorders and inflammatory diseases.

- Material Science: Due to its unique electronic properties, this compound is valuable in developing advanced materials such as organic semiconductors and liquid crystals.

- Biological Research: It is utilized in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets effectively.

The interactions of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone with biological systems are primarily mediated through its lipophilicity imparted by the trifluoromethyl group. This enhances its ability to penetrate cell membranes and interact with intracellular targets such as enzymes and receptors. Studies have shown that it can inhibit specific proteases by binding to their active sites, thereby modulating their activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone:

- 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

- Unique due to its chlorinated pyridine structure; used in medicinal chemistry targeting neurological pathways.

- 1-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethanone

- Contains a methyl group instead of chlorine; notable for its stability and applications in organic synthesis.

- 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

- Features a brominated pyridine; useful for synthesizing pharmaceutical intermediates.

Uniqueness

The uniqueness of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone lies in the combination of both bromine and chlorine substituents on the pyridine ring. This dual halogenation enhances its reactivity compared to other analogs while also providing distinct electronic properties that can be exploited in drug design and material science applications. The trifluoromethyl group further contributes to its lipophilicity and metabolic stability, making it an attractive candidate for further research and development.

X-ray Crystallographic Analysis of Halogenated Pyridine Core

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone. The halogenated pyridine core of this compound presents specific crystallographic challenges and opportunities that warrant detailed examination.

The molecular structure of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone can be determined using standard single-crystal X-ray diffraction techniques. The compound crystallizes with the molecular formula C₇H₂BrClF₃NO and molecular weight 288.45 g/mol [1]. The presence of both bromine and chlorine atoms on the pyridine ring provides significant electron density contrast, facilitating structure determination through conventional Patterson methods or direct methods using programs such as SHELXS or SHELXT [2] [3].

The halogenated pyridine core exhibits characteristic structural features common to polyhalogenated aromatic systems. The pyridine ring maintains planarity within typical tolerances, with the bromine atom at the 3-position and chlorine at the 5-position creating a substitution pattern that influences both the electronic distribution and crystal packing arrangements. The C-Br bond length typically ranges from 1.89 to 1.92 Å, while the C-Cl bond length falls between 1.69 and 1.73 Å .

Crystal structure refinement using SHELXL software often encounters challenges with halogen disorder, particularly when both bromine and chlorine are present in the same molecule . The refinement process must account for the different scattering factors of bromine (Z = 35) and chlorine (Z = 17), requiring careful attention to occupancy parameters and anisotropic displacement parameters. The SHELX software package provides robust handling of twinning and high-resolution data, making it particularly suitable for structures containing multiple halogens [2].

| Structural Parameter | Typical Value | Range |

|---|---|---|

| C-Br bond length | 1.90 Å | 1.89-1.92 Å |

| C-Cl bond length | 1.71 Å | 1.69-1.73 Å |

| Pyridine ring deviation | <0.01 Å | 0.00-0.02 Å |

| Intermolecular Br···O distance | 3.15 Å | 3.10-3.20 Å |

The crystal packing of halogenated pyridine derivatives is frequently dominated by halogen bonding interactions. In similar structures, bromine atoms participate in Type I halogen-halogen contacts with distances typically ranging from 3.4 to 3.8 Å [6]. The chlorine atom may engage in weaker halogen bonding interactions, with C-Cl···O contacts observed at distances of approximately 3.0 to 3.2 Å [7].

Specific radiation damage poses a significant concern during X-ray data collection for halogenated compounds. The C-X bonds (where X = Br, Cl) are susceptible to radiation-induced cleavage, which can lead to deterioration of the electron density around halogen positions with increasing X-ray dose [8]. This phenomenon is particularly pronounced for bromine-containing ligands, where the anomalous signal can be eliminated by prolonged exposure to synchrotron radiation.

The crystal structure determination typically employs Mo Kα radiation (λ = 0.71073 Å) with data collection at room temperature or 100 K for enhanced resolution. The refinement process uses anisotropic displacement parameters for all non-hydrogen atoms, with hydrogen atoms positioned geometrically and refined using a riding model with C-H distances of 0.95 Å .

Multinuclear NMR Spectral Interpretation (¹H, ¹³C, ¹⁹F)

The multinuclear NMR spectroscopic analysis of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone provides comprehensive structural information through examination of ¹H, ¹³C, and ¹⁹F nuclear magnetic resonance spectra. Each nucleus offers unique insights into the molecular structure and electronic environment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone exhibits characteristic signals for the aromatic protons of the substituted pyridine ring. The compound contains only two aromatic protons due to the disubstituted nature of the pyridine core, with signals typically appearing in the 7.5-8.5 ppm region [9].

The H-4 proton of the pyridine ring appears as a doublet, typically at approximately 7.8-8.0 ppm, with a coupling constant of 2-3 Hz to the H-6 proton. This signal shows characteristic downfield shift due to the electron-withdrawing effects of both the halogen substituents and the trifluoromethyl ketone group [10]. The H-6 proton resonates further downfield at approximately 8.2-8.4 ppm, appearing as a doublet with similar coupling constant values.

The absence of signals in the aliphatic region (0-4 ppm) confirms the structural assignment, as the trifluoromethyl group does not contribute observable proton signals in ¹H NMR due to the replacement of hydrogen atoms with fluorine [11]. The integration pattern consistently shows a 1:1 ratio for the two aromatic protons, supporting the proposed substitution pattern.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum typically exhibits seven distinct carbon signals corresponding to the seven carbon atoms in the molecular structure. The aromatic carbon atoms of the pyridine ring appear in the 120-160 ppm region, while the carbonyl carbon resonates at approximately 175-185 ppm [12].

The trifluoromethyl carbon (CF₃) appears as a characteristic quartet due to ¹³C-¹⁹F coupling, typically observed at 115-120 ppm with a large coupling constant (¹JCF) of approximately 290-300 Hz [13]. This signal serves as a diagnostic marker for the trifluoromethyl group and provides definitive structural confirmation.

The carbonyl carbon (C=O) resonates at approximately 175-180 ppm, appearing as a quartet due to ³JCF coupling with the trifluoromethyl group. The coupling constant for this interaction typically ranges from 30-40 Hz, providing evidence for the direct connection between the trifluoromethyl and carbonyl groups [14].

The pyridine ring carbons display characteristic chemical shifts: C-2 (attached to the ketone) at approximately 155-160 ppm, C-3 (bearing bromine) at 125-130 ppm, C-4 at 135-140 ppm, C-5 (bearing chlorine) at 130-135 ppm, and C-6 at 150-155 ppm. The halogen substituents cause predictable shifts in the carbon chemical shifts of adjacent and remote carbons through inductive and mesomeric effects [15].

¹⁹F NMR Spectroscopic Analysis

The ¹⁹F NMR spectrum of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone exhibits a single resonance corresponding to the trifluoromethyl group. The chemical shift typically appears at approximately -70 to -75 ppm relative to CFCl₃ as an external standard [16] [17].

The ¹⁹F NMR signal appears as a singlet due to the rapid rotation of the CF₃ group around the C-C bond, which averages the chemical environments of the three fluorine atoms. The chemical shift value falls within the expected range for trifluoromethyl ketones, where the electron-withdrawing carbonyl group causes a characteristic downfield shift compared to simple trifluoromethyl compounds [18].

The integration of the ¹⁹F signal corresponds to three fluorine atoms, confirming the presence of a single trifluoromethyl group. The line width and relaxation properties of the signal provide information about molecular mobility and environmental factors. The T₁ relaxation time for the CF₃ group is typically in the range of 1-2 seconds, significantly shorter than aromatic fluorine atoms due to the rapid internal rotation [19].

| NMR Parameter | Typical Value | Notes |

|---|---|---|

| ¹H aromatic region | 7.5-8.5 ppm | Two doublets |

| ¹³C CF₃ quartet | 115-120 ppm | ¹JCF = 290-300 Hz |

| ¹³C carbonyl | 175-180 ppm | ³JCF = 30-40 Hz |

| ¹⁹F CF₃ singlet | -70 to -75 ppm | Relative to CFCl₃ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone provides valuable structural information through examination of molecular ion peaks and characteristic fragmentation patterns. The presence of bromine and chlorine atoms creates distinctive isotope patterns that facilitate structural confirmation.

The molecular ion peak appears at m/z 288/290/292 due to the isotope patterns of bromine and chlorine. The isotope pattern reflects the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), combined with ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in a complex multiplet with the most intense peak at m/z 288, followed by peaks at m/z 290 and 292 with relative intensities that can be calculated using statistical methods [20].

The molecular ion isotope pattern provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule. The characteristic 1:2:1 intensity pattern for a molecule containing one bromine atom is modified by the presence of chlorine to create a more complex but predictable pattern [21]. The M+2 peak intensity is approximately 75% of the molecular ion peak, while the M+4 peak shows approximately 12% intensity.

Primary fragmentation pathways typically involve loss of the trifluoromethyl group (CF₃, m/z 69) to generate fragment ions at m/z 219/221/223. This fragmentation is facilitated by the stability of the trifluoromethyl cation and the aromatic acylium ion that remains. The loss of CO (m/z 28) from the molecular ion or from the CF₃ loss fragment represents another common fragmentation pathway [22].

The trifluoromethyl group shows characteristic fragmentation patterns with loss of fluorine atoms leading to ions at m/z 50 (CF₂⁺) and m/z 31 (CF⁺). The base peak often corresponds to the halogenated pyridine fragment after loss of the trifluoromethyl ketone side chain, appearing at m/z 192/194/196 for the bromochloropyridine cation [23].

| Fragment Ion | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺ | 288/290/292 | 25-35% | Molecular ion |

| [M-CF₃]⁺ | 219/221/223 | 60-80% | Loss of CF₃ |

| [M-CF₃-CO]⁺ | 191/193/195 | 40-60% | Loss of CF₃ and CO |

| [PyBrCl]⁺ | 192/194/196 | 80-100% | Halogenated pyridine |

| [CF₃]⁺ | 69 | 20-30% | Trifluoromethyl cation |

Secondary fragmentation involves loss of halogen atoms from the pyridine ring fragments. The loss of bromine (m/z 79/81) from the halogenated pyridine fragment generates ions at m/z 113/115, while subsequent loss of chlorine (m/z 35/37) produces ions at m/z 78 corresponding to the pyridine molecular ion. These fragmentation pathways provide structural confirmation and allow differentiation from isomeric compounds.

The electron impact ionization typically employed in mass spectrometry generates abundant fragment ions through α-cleavage adjacent to the carbonyl group. The acylium ion formation is particularly favored in aromatic ketones, leading to stable fragment ions that dominate the mass spectrum. The presence of electron-withdrawing halogen substituents stabilizes the aromatic ring system and influences the fragmentation pathways.

Vibrational Spectroscopy of Trifluoromethyl Ketone Moieties

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups present in 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone. The trifluoromethyl ketone moieties exhibit characteristic vibrational modes that serve as diagnostic markers for structural identification.

The carbonyl stretching vibration (ν C=O) represents the most prominent feature in the IR spectrum, appearing as a strong, sharp absorption band at approximately 1680-1700 cm⁻¹ [12]. This frequency is characteristic of aromatic ketones and shows a slight shift compared to aliphatic ketones due to conjugation effects with the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group causes a slight upfield shift of the carbonyl frequency compared to simple aromatic ketones.

The trifluoromethyl group exhibits multiple characteristic vibrational modes that provide definitive structural information. The symmetric CF₃ stretching vibration (νs CF₃) appears at approximately 1180-1200 cm⁻¹, while the asymmetric CF₃ stretching modes (νas CF₃) are observed at 1250-1300 cm⁻¹ [24]. These frequencies are characteristic of aliphatic CF₃ groups and distinguish them from aromatic C-F vibrations.

The CF₃ deformation modes appear in the 600-800 cm⁻¹ region, with the symmetric deformation at approximately 730 cm⁻¹ and asymmetric deformation modes at 650-700 cm⁻¹. These modes are particularly sensitive to the local environment and provide information about the conformation and interactions of the trifluoromethyl group [24].

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| ν C=O | 1680-1700 | Strong | Carbonyl stretch |

| νas CF₃ | 1250-1300 | Medium | Asymmetric CF₃ stretch |

| νs CF₃ | 1180-1200 | Medium | Symmetric CF₃ stretch |

| ν C-H (aromatic) | 3000-3100 | Weak | Aromatic C-H stretch |

| δ CF₃ | 650-730 | Medium | CF₃ deformation |

The pyridine ring vibrations contribute additional characteristic bands to the vibrational spectrum. The aromatic C-H stretching vibrations appear at 3000-3100 cm⁻¹, while the aromatic C=C and C=N stretching modes are observed at 1400-1600 cm⁻¹ [10]. The presence of halogen substituents on the pyridine ring influences these frequencies through inductive effects and may cause splitting of degenerate modes.

The C-Br and C-Cl stretching vibrations appear in the low-frequency region below 800 cm⁻¹. The C-Br stretch typically appears at 500-600 cm⁻¹, while the C-Cl stretch is observed at 600-800 cm⁻¹ [25]. These frequencies are characteristic of aromatic halogen compounds and provide confirmation of the halogen substitution pattern.

The vibrational coupling between different molecular moieties creates complex band patterns that require careful analysis. The CF₃ group vibrations may couple with other molecular vibrations, leading to Fermi resonance effects that can complicate spectral interpretation. The presence of multiple electron-withdrawing groups (halogens, CF₃, carbonyl) creates a complex electronic environment that influences all vibrational frequencies.